1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate
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Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents.
Introduction of the benzyloxy group: This step involves the reaction of the piperazine derivative with a benzyloxy compound under suitable conditions.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate involves its interaction with specific molecular targets in the body. These may include:
Receptors: Binding to specific receptors on cell surfaces to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Ion Channels: Modulating the activity of ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate: Similar structure but with a different position of the methyl group.
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(p-tolyl)piperazine oxalate: Similar structure but with a different position of the methyl group.
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
23904-81-6 |
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Molecular Formula |
C28H31ClN2O5 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(2-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2O.C2H2O4/c1-21-7-5-6-10-25(21)29-17-15-28(16-18-29)19-20-30-26(22-8-3-2-4-9-22)23-11-13-24(27)14-12-23;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XPXXNOLODSOCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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